3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
This compound is a pyridazine derivative featuring two key substituents:
- Pyrazole ring: Substituted at the 6-position with 3,4,5-trimethyl groups, which may influence steric hindrance and metabolic stability.
Pyridazine cores are recognized for their pharmacological versatility, including anti-inflammatory, antimicrobial, and antiviral activities . The 3-chlorobenzoyl group is hypothesized to improve target affinity, while the trimethylpyrazole substituent likely contributes to enhanced bioavailability compared to unmethylated analogs .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O/c1-14-15(2)25-28(16(14)3)20-8-7-19(23-24-20)26-9-11-27(12-10-26)21(29)17-5-4-6-18(22)13-17/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRZYURHDOUXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
(a) 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Key difference: Replaces the 3-chlorobenzoyl group with a 3-(4-chlorophenoxy)propyl chain.
- Phenoxy groups are less electron-withdrawing than benzoyl, altering electronic interactions with targets.
- Biological activity : Demonstrates anti-bacterial and anti-viral properties, suggesting the pyridazine-piperazine scaffold is critical for these effects .
(b) 3-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Key difference : Substitutes benzoyl with a sulfonyl group.
- The 3-methylpyrazole (vs. 3,4,5-trimethyl) reduces steric bulk, possibly enhancing metabolic clearance .
Pyrazole Substituent Modifications
(a) N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Key difference : Replaces the trimethylpyrazole with a simple pyrazole and adds an aniline group.
- Impact :
- Structural insights : π-π interactions between pyrazole and pyridazine rings (3.69 Å) suggest a role in crystal packing and stability .
(b) 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one
- Key difference : Features a ketone group at the 3-position instead of chlorine.
- Impact :
Physicochemical and Pharmacokinetic Profiles
Research Findings and Implications
- Synthetic routes : Nucleophilic substitution on pyridazine (e.g., 3-chloro precursors) is a common strategy, as seen in the target compound and analogs .
- Structure-activity relationships (SAR): Chlorine placement: 3-Chloro on benzoyl/sulfonyl groups enhances electronic interactions with hydrophobic pockets in targets . Methylation: Trimethylpyrazole improves metabolic stability over mono-methylated analogs .
- Crystallography : SHELX and WinGX suites are widely used for structural validation of pyridazine derivatives, ensuring accuracy in conformational analysis .
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